molecular formula C25H17ClN4O4S B327668 ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Cat. No.: B327668
M. Wt: 504.9 g/mol
InChI Key: LNCVTMKEKDVOAN-SHTUGUSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor properties .

Preparation Methods

The synthesis of ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be achieved through a multi-component reaction. This involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation conditions . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.

Chemical Reactions Analysis

Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, its antitumor activity may be due to its ability to inhibit DNA synthesis in cancer cells .

Comparison with Similar Compounds

Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate can be compared to other thiadiazolo[3,2-a]pyrimidine derivatives. Similar compounds include:

Ethyl 4-(5-{(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate stands out due to its unique combination of a thiadiazolo[3,2-a]pyrimidine core with a chlorophenyl group, which enhances its biological activity and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C25H17ClN4O4S

Molecular Weight

504.9 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(2-chlorophenyl)-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H17ClN4O4S/c1-2-33-24(32)15-9-7-14(8-10-15)20-12-11-16(34-20)13-18-21(27)30-25(28-22(18)31)35-23(29-30)17-5-3-4-6-19(17)26/h3-13,27H,2H2,1H3/b18-13-,27-21?

InChI Key

LNCVTMKEKDVOAN-SHTUGUSNSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl

Origin of Product

United States

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